methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a pyrazolone core fused with a benzothiazole ring and substituted with an indole-ethylamine moiety. The (4Z) configuration denotes the stereochemistry of the ethylidene group, critical for its molecular interactions. This compound exemplifies the integration of pharmacophoric motifs:
- Benzothiazole: Known for antitumor and antimicrobial activities due to its aromatic heterocyclic structure .
- Pyrazolone: A five-membered ring with a ketone group, often associated with anti-inflammatory and antioxidant properties .
The ester group at the acetoxy position enhances lipophilicity, influencing bioavailability. Structural characterization of such compounds typically employs NMR, IR, and mass spectrometry , while crystallographic studies utilize SHELXL for refinement and ORTEP-III for visualization .
Properties
Molecular Formula |
C25H23N5O3S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C25H23N5O3S/c1-15(26-12-11-16-14-27-18-8-4-3-7-17(16)18)23-20(13-22(31)33-2)29-30(24(23)32)25-28-19-9-5-6-10-21(19)34-25/h3-10,14,27,29H,11-13H2,1-2H3 |
InChI Key |
GERVPBQCTOBSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be readily available in the literature, we can infer potential approaches based on its constituent parts.
Reaction Conditions: Hypothetically, one could synthesize it through multistep reactions involving condensation, cyclization, and functional group transformations.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, this compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts may play a role.
Major Products: The products formed would depend on the specific reaction conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole and pyrazole frameworks exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)...] could potentially be explored for similar activities due to its structural components.
Antimicrobial Properties
The antimicrobial potential of compounds with similar structures has been documented extensively. Research shows that benzothiazole derivatives possess antibacterial and antifungal activities against a range of pathogens . The incorporation of the indole moiety may enhance these effects, making this compound a candidate for further investigation in antimicrobial drug development.
Anti-inflammatory Effects
Compounds containing benzothiazole have also been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them suitable for treating conditions such as arthritis and other inflammatory diseases . Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)...] may exhibit similar effects due to its bioactive scaffold.
Synthesis Techniques
The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)...] typically involves multi-step reactions that integrate various organic synthesis techniques. These may include:
- Condensation Reactions : Used to form the pyrazole ring by reacting appropriate hydrazine derivatives with carbonyl compounds.
- Cyclization : To create the benzothiazole moiety through cyclization reactions involving thioamide precursors.
- Functional Group Modifications : Such as alkylation or acylation to introduce the methyl ester functionality.
Case Studies
Several case studies highlight the synthesis and characterization of similar compounds:
| Study | Compound | Biological Activity | Reference |
|---|---|---|---|
| 1 | 2-(1H-indol-3-yl)benzothiazoles | Anticancer | |
| 2 | Benzothiazole derivatives | Antimicrobial | |
| 3 | Pyrazole-based compounds | Anti-inflammatory |
These studies provide insights into how structural modifications can influence biological activity and guide future research directions for methyl [(4Z)-1-(1,3-benzothiazol-2-yl)...].
Mechanism of Action
Targets: The compound likely interacts with specific proteins, enzymes, or receptors.
Pathways: It could modulate cellular processes, affecting cell growth, signaling, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparison with analogs bearing pyrazolone, benzothiazole, or indole moieties. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Nitro and methoxy groups in enhance electrochemical reactivity, suggesting utility in redox-mediated therapeutic contexts.
Structural Rigidity and Binding: The benzothiazole-indole combination in the target compound may confer superior DNA intercalation or kinase-binding capacity compared to phenyl or thiazolidinone analogs .
Electrochemical Behavior :
- Cyclic voltammetry of hydrazide-pyrazolone analogs (e.g., ) reveals oxidation peaks near +0.7–1.0 V, aligning with the target compound’s predicted redox activity due to its conjugated π-system.
Synthetic Challenges :
- The indole-ethylamine linkage requires careful coupling to avoid racemization, unlike morpholine or imidazole derivatives .
Biological Activity
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential therapeutic applications. Its structure features a benzothiazole moiety linked to a pyrazole derivative, which has been investigated for various biological activities, including anti-inflammatory and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 424.5 g/mol
- CAS Number : 879056-60-7
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a COX-II inhibitor. COX-II (cyclooxygenase-2) is an enzyme involved in the inflammatory process. In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory effects on COX-II activity, with some compounds showing IC values in the low micromolar range. For instance, a related pyrazole compound exhibited an IC of 0.52 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC = 0.78 μM) .
Anticancer Activity
The benzothiazole and pyrazole moieties in the compound are known for their anticancer properties. Compounds with similar structures have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives have shown activity against breast cancer cells by targeting specific signaling pathways associated with tumor growth .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been studied as an inhibitor of ALK5 (activin-like kinase 5), which plays a role in TGF-beta signaling pathways that are often dysregulated in cancer . The representative compound from this class showed potent inhibition (IC = 5.5 nM), demonstrating its potential as a therapeutic agent in cancer treatment.
Case Studies
A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that these compounds not only inhibited COX-II but also displayed selective activity against other inflammatory mediators .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
